

An In-depth Technical Guide to AMT-130 for Huntington's Disease

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Compound of Interest

Compound Name: AT-130

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This technical guide provides a comprehensive overview of AMT-130, a gene therapy for Huntington's disease (HD), focusing on its core mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction to Huntington's Disease and AMT-130

Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT). This mutation leads to the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract, which is toxic to neurons and leads to progressive motor, cognitive, and psychiatric dysfunction.

AMT-130 is an investigational gene therapy developed by uniQure designed as a one-time treatment to slow the progression of Huntington's disease. The therapeutic strategy is based on the principle of gene silencing to reduce the production of the toxic mHTT.

Core Mechanism of Action

AMT-130 utilizes a non-selective, allele-independent approach to lower both mutant and wild-type huntingtin protein levels. The core components of its mechanism are an adeno-associated virus serotype 5 (AAV5) vector and a proprietary microRNA (miRNA) construct.

The AAV5 Vector

An AAV5 vector was chosen for its strong and effective transduction in the brain, making it a suitable vehicle for delivering the therapeutic gene to the central nervous system. AAV vectors are non-replicating and have a favorable safety profile in numerous clinical trials. Following administration, the AAV5 vector containing the therapeutic gene cassette is taken up by neurons.

The miQURE® Silencing Technology

AMT-130 employs uniQure's proprietary miQURE® gene silencing platform. This platform is designed to degrade disease-causing genes without overloading the cell's natural RNA interference (RNAi) machinery, thereby minimizing off-target toxicity.

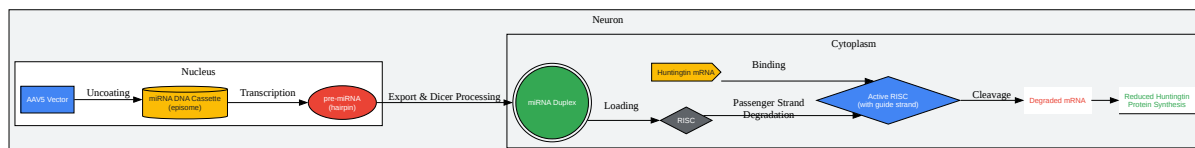
The AAV5 vector delivers a DNA cassette that, once inside the nucleus of a neuron, is transcribed to produce an artificial microRNA (miRNA) specifically designed to target the HTT messenger RNA (mRNA).

The intracellular process unfolds as follows:

- **Transcription:** The AAV5 vector delivers the DNA encoding the artificial miRNA to the nucleus of the neuron. This DNA forms a stable episome from which the cell continuously transcribes the miRNA.
- **Processing in the Nucleus:** The initial transcript forms a hairpin-shaped precursor miRNA (pre-miRNA).
- **Export to Cytoplasm:** The pre-miRNA is exported from the nucleus to the cytoplasm.
- **Dicer Processing:** In the cytoplasm, the pre-miRNA is further processed by the Dicer enzyme complex, which cleaves the hairpin loop to create a double-stranded miRNA duplex.
- **RISC Loading:** This duplex is loaded into the RNA-induced silencing complex (RISC).
- **Strand Selection:** The passenger strand of the miRNA duplex is degraded, leaving the mature, single-stranded guide strand within the RISC. This process is designed to reduce the likelihood of off-target effects.

- **Target mRNA Binding:** The guide strand, as part of the active RISC, binds to the complementary sequence on the huntingtin mRNA.
- **mRNA Degradation:** This binding leads to the cleavage and subsequent degradation of the HTT mRNA, thereby preventing its translation into the huntingtin protein.

This process results in a sustained, long-term reduction of both wild-type and mutant huntingtin protein levels in the targeted neurons.



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Figure 1: AMT-130 Mechanism of Action within a Neuron.

Data Presentation

Preclinical Data

Preclinical studies in various animal models of Huntington's disease demonstrated the potential of AMT-130 to reduce huntingtin protein levels and mitigate disease pathology.

Animal Model	Treatment	Brain Region	Time Point	HTT Reduction (%)	Reference
Humanized Hu128/21 Mouse	Single injection of AAV5-miHTT	Striatum	7 months	92%	[1]
Humanized Hu128/21 Mouse	Single injection of AAV5-miHTT	Frontal Cortex	7 months	64%	[1]
Q175FDN Mouse	High-dose AAV5-miHTT	Striatum	6 months	65.8%	[2]
Q175FDN Mouse	High-dose AAV5-miHTT	Cortex	6 months	29.8%	[2]
Patient-derived iPSC neurons	AAV5-miHTT	-	-	68%	
Large animal model	AAV5-miHTT	Brain	-	>50%	

Clinical Data

The Phase I/II clinical trials of AMT-130 are ongoing, with promising interim data reported. The trials are evaluating the safety, tolerability, and efficacy of two doses: a low dose (6x10¹² vector genomes) and a high dose (6x10¹³ vector genomes).

Table 2: Clinical Efficacy Outcomes (High Dose vs. External Control at 36 Months)

Outcome Measure	AMT-130 High Dose	External Control	% Slowing of Progression	p-value	Reference
cUHDRS (change from baseline)	-0.38	-1.52	75%	0.003	
TFC (change from baseline)	-	-	60%	0.033	

Table 3: Biomarker Data from Clinical Trials

Biomarker	Dose	Time Point	Result	Reference
CSF mHTT	Low Dose	24 months	8.1% reduction	
CSF NfL	Low Dose	24 months	12.9% lower than baseline	
CSF NfL	High Dose	12 months	Declining towards baseline	
CSF NfL	High Dose	36 months	Below baseline	

Experimental Protocols

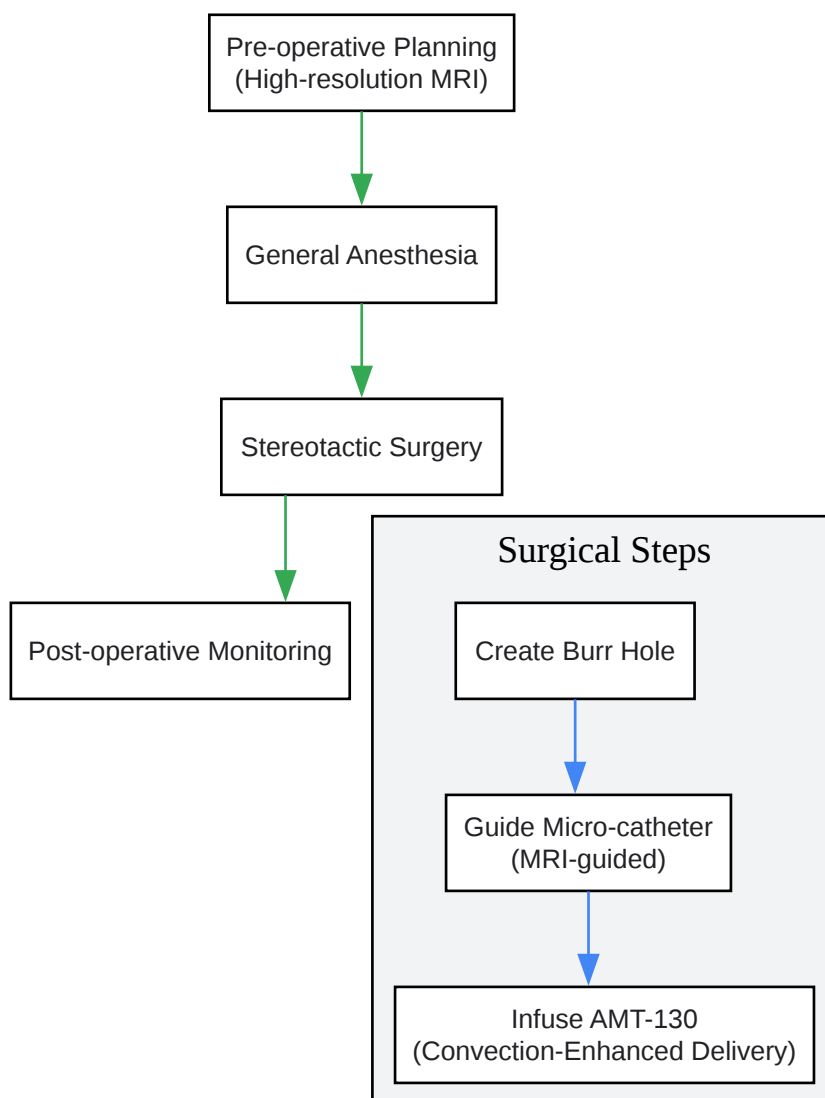
Stereotactic Neurosurgical Delivery of AMT-130

AMT-130 is administered directly to the striatum (caudate and putamen) via a stereotactic neurosurgical procedure. This method ensures targeted delivery to the brain regions most affected in the early stages of Huntington's disease.

Protocol Outline:

- **Pre-operative Planning:** High-resolution MRI scans are used to determine the precise stereotactic coordinates for injection into the caudate and putamen.

- Anesthesia: General anesthesia is administered to the patient.
- Surgical Procedure:
 - A small burr hole is created in the skull.
 - A micro-catheter is guided to the target coordinates using real-time MRI guidance.
 - AMT-130 is infused via convection-enhanced delivery, a method that uses a pressure gradient to distribute the vector over a larger volume of tissue.
- Post-operative Monitoring: Patients are monitored for any adverse events related to the surgery or the gene therapy.



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Figure 2: Workflow for Stereotactic Delivery of AMT-130.

Quantification of Mutant Huntingtin (mHTT) in CSF

An ultrasensitive single-molecule counting (SMC) immunoassay is used to quantify the low levels of mHTT in cerebrospinal fluid, providing a direct measure of target engagement.

Protocol Outline:

- **Sample Collection:** CSF is collected from patients via lumbar puncture.
- **Immunoassay Principle:** The SMC assay utilizes fluorescently labeled antibodies that specifically bind to the mutant huntingtin protein.
- **Antibody Pairing:** A common antibody pair for mHTT detection is 2B7 and MW1, which bind to specific epitopes on the HTT protein.
- **Detection:** Samples are loaded into a laser detection chamber where individual antibody-bound mHTT molecules are counted as they pass through, allowing for highly sensitive femtomolar-level detection.

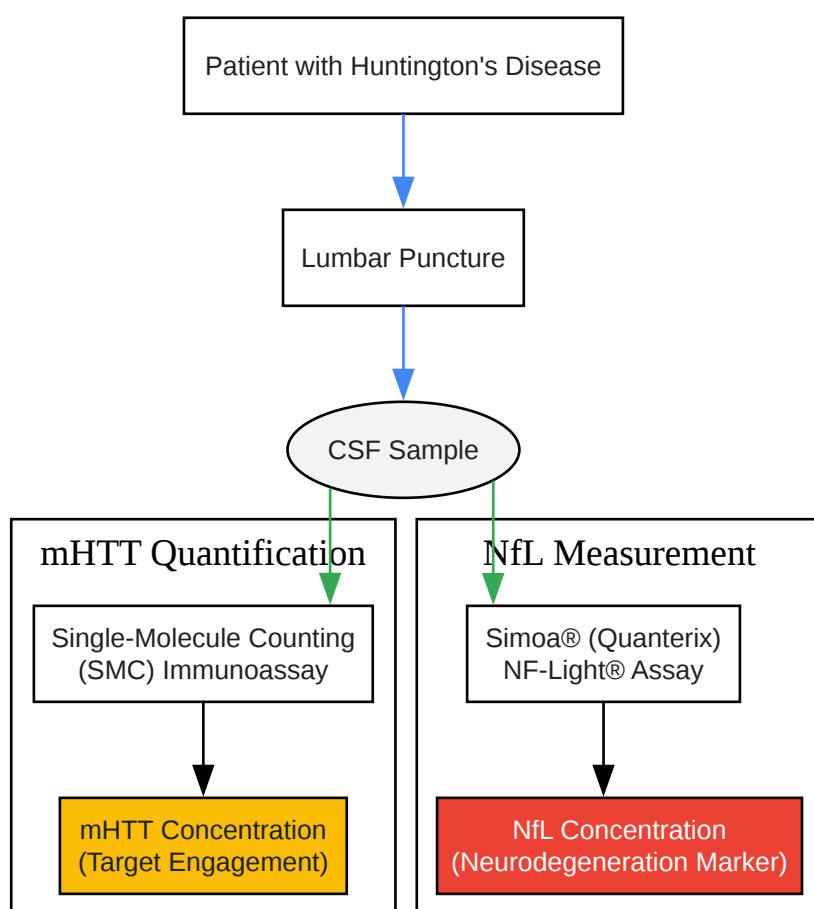
Measurement of Neurofilament Light Chain (NfL) in CSF

NfL is a biomarker of neuroaxonal damage. Its levels in CSF are measured to assess the extent of ongoing neurodegeneration and the potential neuroprotective effects of AMT-130. The Quanterix NF-Light® Assay, based on Simoa® technology, is a commonly used method.

Protocol Outline:

- **Sample Collection:** CSF is obtained through lumbar puncture.
- **Assay Principle:** This is a digital immunoassay for the quantitative determination of NfL.
- **Procedure:**
 - Antibody-coated paramagnetic beads capture NfL from the sample.

- A biotinylated detector antibody and a streptavidin- β -galactosidase (SBG) conjugate are added.
- The beads are loaded into an array of microwells, with each well holding at most one bead.
- A fluorogenic substrate is added, and the fluorescence of each well is measured.
- The proportion of active wells is used to calculate the NfL concentration.



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Figure 3: Workflow for Biomarker Analysis in AMT-130 Clinical Trials.

Conclusion

AMT-130 represents a promising gene therapy approach for Huntington's disease, with a well-defined mechanism of action based on AAV5-mediated delivery of a miRNA to silence the

huntingtin gene. Preclinical and ongoing clinical data support its potential to reduce the pathogenic mHTT protein and slow disease progression. The use of sensitive biomarker assays and targeted neurosurgical delivery are key components of its clinical development. Further data from the long-term follow-up of clinical trial participants will be crucial in fully elucidating the safety and efficacy of this one-time therapeutic intervention for Huntington's disease.

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References

- 1. uniQure Announces Publication of Preclinical Data for [globenewswire.com]
- 2. AAV5-miHTT-mediated huntingtin lowering improves brain health in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
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